molecular formula C7H13BrO2S B2411643 1-Bromo-3-(2-methylsulfonylethyl)cyclobutane CAS No. 2567504-51-0

1-Bromo-3-(2-methylsulfonylethyl)cyclobutane

Cat. No.: B2411643
CAS No.: 2567504-51-0
M. Wt: 241.14
InChI Key: GESQMLCQVBHNCE-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-methylsulfonylethyl)cyclobutane is an organic compound with the molecular formula C7H13BrO2S It is a cyclobutane derivative featuring a bromine atom and a methylsulfonylethyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-methylsulfonylethyl)cyclobutane typically involves the bromination of 3-(2-methylsulfonylethyl)cyclobutene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclobutane ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-methylsulfonylethyl)cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclobutane derivative without the bromine atom.

    Oxidation Reactions: The methylsulfonylethyl group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Reduction: Formation of 3-(2-methylsulfonylethyl)cyclobutane.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

1-Bromo-3-(2-methylsulfonylethyl)cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-methylsulfonylethyl)cyclobutane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methylsulfonylethyl group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(2-chloroethyl)cyclobutane
  • 1-Bromo-3-(2-hydroxyethyl)cyclobutane
  • 1-Bromo-3-(2-ethoxyethyl)cyclobutane

Uniqueness

1-Bromo-3-(2-methylsulfonylethyl)cyclobutane is unique due to the presence of the methylsulfonylethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-bromo-3-(2-methylsulfonylethyl)cyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2S/c1-11(9,10)3-2-6-4-7(8)5-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESQMLCQVBHNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC1CC(C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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